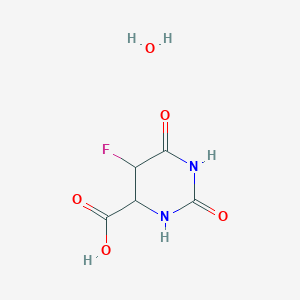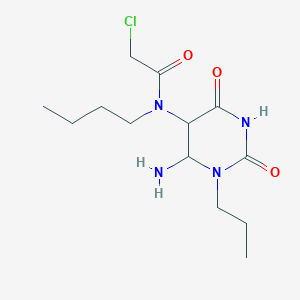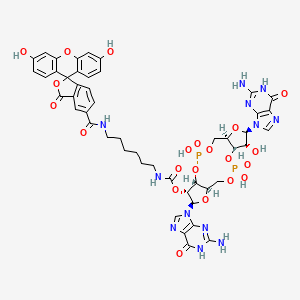
5-Fluoro-2,6-dioxo-1,3-diazinane-4-carboxylic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2,6-dioxo-1,3-diazinane-4-carboxylic acid;hydrate: is a fluorinated derivative of orotic acid. This compound is known for its unique chemical structure, which includes a fluorine atom at the 5-position of the pyrimidine ring. It is often used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,6-dioxo-1,3-diazinane-4-carboxylic acid typically involves the fluorination of orotic acid. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, where orotic acid is treated with fluorinating agents in reactors designed to handle the exothermic nature of the reaction. The product is then purified through crystallization or other separation techniques to obtain the desired hydrate form .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2,6-dioxo-1,3-diazinane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other fluorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-Fluoro-2,6-dioxo-1,3-diazinane-4-carboxylic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: This compound is used in molecular genetics research, particularly in yeast genetics, as a selective agent. It helps in the selection of resistant strains of Saccharomyces cerevisiae that possess specific genetic mutations .
Medicine: In medicine, it is explored for its potential therapeutic applications, including its role as a precursor for the synthesis of fluorinated pharmaceuticals. Its fluorine atom can enhance the biological activity and stability of drug molecules .
Industry: Industrially, it is used in the production of various fluorinated intermediates and fine chemicals. Its unique properties make it suitable for applications in materials science and chemical manufacturing .
Mechanism of Action
The mechanism of action of 5-Fluoro-2,6-dioxo-1,3-diazinane-4-carboxylic acid involves its interaction with specific molecular targets. In yeast genetics, it is converted by the enzyme orotidine-5’-phosphate decarboxylase into a toxic compound, which inhibits cell growth. This selective toxicity is exploited to study genetic mutations and metabolic pathways .
Comparison with Similar Compounds
5-Fluoroorotic Acid: Another fluorinated derivative of orotic acid, used similarly in genetic research.
5-Fluorouracil: A well-known chemotherapeutic agent used in cancer treatment, which also contains a fluorine atom at the 5-position of the pyrimidine ring.
Uniqueness: 5-Fluoro-2,6-dioxo-1,3-diazinane-4-carboxylic acid is unique due to its specific structure and hydrate form, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H7FN2O5 |
|---|---|
Molecular Weight |
194.12 g/mol |
IUPAC Name |
5-fluoro-2,6-dioxo-1,3-diazinane-4-carboxylic acid;hydrate |
InChI |
InChI=1S/C5H5FN2O4.H2O/c6-1-2(4(10)11)7-5(12)8-3(1)9;/h1-2H,(H,10,11)(H2,7,8,9,12);1H2 |
InChI Key |
QKISBRQVCODWQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(NC(=O)NC1=O)C(=O)O)F.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1S)-1-(6-bromopyridin-2-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B12361790.png)

![2-(1,1-difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12361809.png)

![4a,5,6,7,8,8a-hexahydro-1H-pyrimido[4,5-d]pyridazine-2,4-dione](/img/structure/B12361818.png)


![(2S)-2-[(S)-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-1,4-dimethyl-3-oxo-2,7-dihydro-1,4-diazepine-5-carboxylic acid](/img/structure/B12361830.png)


![2-Amino-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12361852.png)

![sodium;[(13S)-2,4,16,16-tetradeuterio-13-methyl-17-methylidene-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12361864.png)
![6-hydroxy-1-methyl-3-oxo-2-[2-oxo-2-(1,3-thiazolidin-3-yl)ethyl]-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde](/img/structure/B12361880.png)
